molecular formula C8H6ClIO2 B2989205 Methyl 3-Chloro-4-iodobenzoate CAS No. 874569-39-8

Methyl 3-Chloro-4-iodobenzoate

Cat. No.: B2989205
CAS No.: 874569-39-8
M. Wt: 296.49
InChI Key: RSEIQPMWJLDXJZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-iodobenzoate (CAS: 874569-39-8, Molecular Formula: C₈H₆ClIO₂) is a halogenated aromatic ester featuring chlorine and iodine substituents at the 3- and 4-positions of the benzene ring, respectively. This compound is widely utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). It is commercially available in high purity (≥95%) and is typically synthesized via esterification of the corresponding benzoic acid using methyl iodide under basic conditions .

Properties

IUPAC Name

methyl 3-chloro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEIQPMWJLDXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Chloro-4-iodobenzoate can be synthesized through various methods, one of which involves the esterification of 3-chloro-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another common method is the Suzuki-Miyaura coupling reaction, where 3-chloro-4-iodobenzoic acid is coupled with methyl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Chloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Coupling Products: Such as biaryl compounds.

    Reduction Products: Methyl 3-chlorobenzoate.

Scientific Research Applications

Methyl 3-Chloro-4-iodobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Substituent Position Isomers

Table 1: Positional Isomers of Chloro-Iodobenzoates

Compound Name Substituent Positions Molecular Formula Purity Key Applications/Notes
Methyl 3-chloro-4-iodobenzoate 3-Cl, 4-I C₈H₆ClIO₂ ≥95% Cross-coupling reactions
Methyl 2-chloro-4-iodobenzoate 2-Cl, 4-I C₈H₆ClIO₂ ≥98% Intermediate in drug synthesis
Methyl 2-chloro-5-iodobenzoate 2-Cl, 5-I C₈H₆ClIO₂ ≥98% Photovoltaic material precursor
Methyl 3-chloro-5-iodobenzoate 3-Cl, 5-I C₈H₆ClIO₂ ≥98% Antimicrobial studies

Key Findings :

  • Reactivity : The 3-Cl,4-I configuration offers optimal steric and electronic effects for regioselective coupling reactions compared to ortho-substituted analogs (e.g., 2-Cl,4-I), which may experience steric hindrance .
  • Synthesis Yields : this compound is synthesized with comparable yields (~70–80%) to its isomers, though purification steps vary due to differences in solubility .

Halogen-Substituted Analogs

Table 2: Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Key Properties
Methyl 3-fluoro-4-iodobenzoate 3-F, 4-I C₈H₆FIO₂ Higher polarity; lower thermal stability
Methyl 4-iodobenzoate 4-I C₈H₇IO₂ Simpler structure; lower reactivity in coupling
Methyl 3,5-dichloro-4-iodobenzoate 3,5-Cl₂, 4-I C₈H₅Cl₂IO₂ Enhanced steric bulk; limited solubility

Key Findings :

  • Electronic Effects : Replacing chlorine with fluorine (e.g., 3-F,4-I) increases polarity and alters metabolic stability, making it suitable for radiopharmaceuticals .
  • Steric Impact : The 3,5-dichloro-4-iodo derivative exhibits reduced solubility in polar solvents, limiting its utility in aqueous-phase reactions .

Analytical Characterization

Spectroscopic Techniques

  • NMR : The ¹³C NMR spectrum of this compound shows distinct shifts for C-3 (δ ~125 ppm, Cl-substituted) and C-4 (δ ~140 ppm, I-substituted), differing from analogs like methyl 4-iodobenzoate (C-4: δ ~135 ppm) due to electron-withdrawing effects .
  • HPLC : Retention times vary significantly; this compound elutes later than its dichloro counterpart due to higher hydrophobicity .

Biological Activity

Methyl 3-chloro-4-iodobenzoate is a halogenated aromatic compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and iodine substituents on the benzene ring, contributes to its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the molecular formula C₈H₈ClI O₂. The presence of halogen atoms significantly influences its chemical behavior, making it a valuable intermediate in organic synthesis. The compound can undergo various reactions such as nucleophilic substitution and coupling, leading to the formation of more complex molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The halogen atoms in the compound may interact with enzymes or receptors, influencing their activity. For instance, studies have indicated that halogenated compounds can serve as substrates or inhibitors for esterases and halogenases, which are critical in metabolic pathways.
  • Antiviral Potential : Research has explored the compound's potential as an antiviral agent. In one study, derivatives of similar structures demonstrated varying degrees of antiviral activity against HIV-1, suggesting that modifications to the benzoate structure could yield compounds with enhanced efficacy .

Applications in Drug Development

This compound serves as a key building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, structural analogs have been tested for cytotoxicity against various cancer cell lines, revealing significant activity in certain cases .
  • Antimicrobial Properties : The compound's interactions with bacterial enzymes suggest potential applications in developing antimicrobial agents. Studies have indicated that halogenated benzoates can disrupt bacterial cell functions, leading to growth inhibition .

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (μM)Reference
1RN-18Antiviral1.0
2Methyl derivativeCytotoxicityVaries
3Halogenated analogsAntimicrobialVaries

In a notable study focusing on the synthesis and evaluation of methyl derivatives, researchers found that while some compounds exhibited moderate cytotoxicity against specific cancer cell lines (e.g., HL60 leukemia), others showed no significant activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloro-4-iodobenzoate, and what starting materials are typically employed?

this compound is commonly synthesized via sequential halogenation and esterification. A typical route involves iodination of methyl 3-chlorobenzoate using iodine monochloride in glacial acetic acid, as demonstrated in the synthesis of methyl 4-hydroxy-3-iodobenzoate . Starting materials often include halogenated benzoic acid derivatives, with methyl esters formed via methanol esterification. Key intermediates like 3-chloro-4-iodobenzoic acid (CAS 116-xx) are precursors, as noted in commercial catalogs .

Q. How can researchers verify the structural identity and purity of this compound?

Structural confirmation relies on NMR (¹H/¹³C) and FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) or GC-MS for volatile impurities. Crystallographic data (e.g., bond angles and distances from X-ray diffraction) provide definitive structural validation, as seen in methyl 2-hydroxy-4-iodobenzoate studies . Commercial batches typically report ≥95% purity, verified by chromatographic methods .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability studies for analogous iodinated esters suggest degradation risks from humidity and light, leading to dehalogenation or ester hydrolysis .

Advanced Research Questions

Q. How can retrosynthetic analysis and AI-driven tools optimize the synthesis of this compound?

Retrosynthetic planning using databases like Reaxys and PubChem can identify efficient pathways. For example, AI models prioritize one-step iodination of methyl 3-chlorobenzoate over multi-step sequences, minimizing side products. Computational tools (e.g., PubChem’s synthesis planner) evaluate reaction feasibility and regioselectivity, critical for avoiding meta-substitution byproducts .

Q. What mechanistic insights govern the regioselectivity of iodination in aromatic systems like Methyl 3-chlorobenzoate?

Iodination typically follows electrophilic aromatic substitution (EAS), where electron-withdrawing groups (e.g., -Cl) direct iodination to the para position. Steric effects and solvent polarity (e.g., acetic acid vs. chloroform) further modulate reactivity. Kinetic studies using iodine monochloride in acetic acid show higher para-selectivity (≥90%) compared to iodine alone .

Q. How can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?

The iodide moiety enables Suzuki-Miyaura or Ullmann couplings to install aryl/heteroaryl groups. For example, coupling with boronic acids generates biaryl esters, intermediates for kinase inhibitors or agrochemicals. Similar iodinated benzoates are used in synthesizing p38 MAP kinase inhibitors, highlighting their role in drug discovery .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Impurities like dehalogenated byproducts (e.g., methyl 3-chlorobenzoate) or hydrolyzed acids require LC-MS/MS for detection at ppm levels. Method optimization includes adjusting mobile phase pH to enhance separation of ionizable species. Reference standards (e.g., 4-chlorobenzophenone) are used for calibration .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations model transition states for SNAr reactions, predicting activation energies for iodide displacement by nucleophiles (e.g., amines). Solvent effects (polar aprotic vs. protic) are incorporated to refine reaction pathways .

Q. What role does this compound play in agrochemical research?

Its halogenated structure is leveraged to develop herbicides/pesticides with enhanced bioactivity and environmental persistence. Analogous compounds are explored for fungicidal activity against Phytophthora species, with structure-activity relationship (SAR) studies guiding optimization .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid metabolic studies?

Isotopologues synthesized via labeled precursors (e.g., CD₃OD for methyl-d₃ esters) enable tracking in metabolic pathways using mass spectrometry . This is critical for studying esterase-mediated hydrolysis in vivo .

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